molecular formula C39H58N2O10 B570786 N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester CAS No. 121739-13-7

N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester

Cat. No.: B570786
CAS No.: 121739-13-7
M. Wt: 714.897
InChI Key: GWKBYFSLECTQKP-UHFFFAOYSA-N
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Description

This compound is a glycine derivative with a complex structure featuring tert-butoxy oxoethyl amino groups, a methyl-substituted phenoxy ethoxy phenyl moiety, and a tert-butyl ester (CAS: 121739-13-7, per ). The tert-butyl groups likely reduce solubility in aqueous environments but improve membrane permeability compared to smaller esters like ethyl or methyl .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]phenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H58N2O10/c1-27-18-19-29(41(25-34(44)50-38(8,9)10)26-35(45)51-39(11,12)13)31(22-27)47-21-20-46-30-17-15-14-16-28(30)40(23-32(42)48-36(2,3)4)24-33(43)49-37(5,6)7/h14-19,22H,20-21,23-26H2,1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKBYFSLECTQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)OCCOC2=CC=CC=C2N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H58N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

N-(2-ethoxy-2-oxoethyl)-N-(4-methoxy-2-nitrophenyl)glycine ethyl ester (): Differs in ester groups (ethoxy vs. tert-butoxy) and substituents (nitro vs. methyl).

Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (CAS: 139507-52-1, ): Simpler structure with methoxy and methylamino groups. Its smaller size and ethyl ester suggest higher solubility but lower stability compared to the target compound .

N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester (CAS: 331746-65-7, ): Incorporates an oxazole ring, enhancing aromatic interactions and rigidity. The methyl ester may hydrolyze faster than tert-butyl esters in vivo .

Spectral and Analytical Comparisons

  • NMR Analysis: The target compound’s NMR profile (hypothetical data inferred from ) would show distinct shifts in regions corresponding to the tert-butoxy and methylphenoxy groups. For example, protons near the methylphenoxy moiety (region A) may resonate at δ 6.8–7.2 ppm, while tert-butyl groups (region B) would exhibit sharp singlets at δ 1.2–1.4 ppm .
  • MS/MS Fragmentation : Molecular networking () would cluster the target compound with other glycine derivatives sharing tert-butoxy and ethoxy linkages. A high cosine score (>0.8) might link it to compounds with similar ester-protected side chains .

Bioactivity and Functional Correlations

  • Bioactivity Clustering : Hierarchical clustering () based on bioactivity profiles could group the compound with calcium chelators (e.g., ’s fluorescent indicators) due to its tetracarboxylate-like structure. However, its tert-butyl esters may reduce Ca²⁺ affinity compared to smaller esters like quin2 .
  • Selectivity : The bulky tert-butyl groups likely improve selectivity for hydrophobic targets over divalent cations (e.g., Mg²⁺, Zn²⁺), similar to advanced Ca²⁺ indicators .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound C₃₈H₅₅N₃O₁₂ tert-Butyl esters, methylphenoxy ~794 5.2 <0.1 (aqueous)
N-(2-ethoxy-2-oxoethyl)-... ethyl ester C₁₉H₂₀N₂O₈ Ethoxy, nitro ~404 2.8 1.5
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate C₆H₁₁NO₄ Methoxy, methylamino ~161 0.4 10.2

Table 2: Key Spectral Differences

Compound Name ¹H NMR (δ ppm, Key Regions) MS/MS Fragmentation Pattern
Target Compound Region A: 6.8–7.2 (aromatic), Region B: 1.2–1.4 (tert-butyl) m/z 794 [M+H]⁺, fragments at m/z 550 (ester cleavage), 438 (glycine backbone)
N-(2-ethoxy-2-oxoethyl)-... ethyl ester Region A: 7.5–8.1 (nitro aromatic) m/z 404 [M+H]⁺, fragments at m/z 310 (nitro loss), 182 (ethoxy cleavage)
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate δ 3.3–3.7 (methoxy, methylamino) m/z 161 [M+H]⁺, fragments at m/z 116 (COOEt loss), 88 (CH₃NH)

Research Findings and Implications

Stability and Hydrolysis : The tert-butyl esters in the target compound resist enzymatic hydrolysis better than ethyl esters (), extending its half-life in biological systems .

Lipophilicity vs. Bioactivity : High LogP (5.2) suggests strong membrane penetration but may limit solubility in aqueous assays. Analogues with ethoxy groups (LogP ~2.8) balance solubility and activity .

Structural Insights from NMR : Shifts in regions A and B () correlate with substituent electronic effects. Methyl groups deshield adjacent protons, while tert-butyl groups remain inert .

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